molecular formula C22H31NO3 B2674170 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 1021209-14-2

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2674170
CAS No.: 1021209-14-2
M. Wt: 357.494
InChI Key: LAKDLLCZOGHFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxypropyl intermediate. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidin-4-ol under specific conditions to yield the final product. Common reagents used in these reactions include naphthol, epichlorohydrin, and tetramethylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-one derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The naphthalen-1-yloxy group can interact with various enzymes and receptors, modulating their activity. The tetramethylpiperidinyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of the naphthalen-1-yloxy group and the tetramethylpiperidinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-yloxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-21(2)12-17(24)13-22(3,4)23(21)14-18(25)15-26-20-11-7-9-16-8-5-6-10-19(16)20/h5-11,17-18,24-25H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKDLLCZOGHFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=CC3=CC=CC=C32)O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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